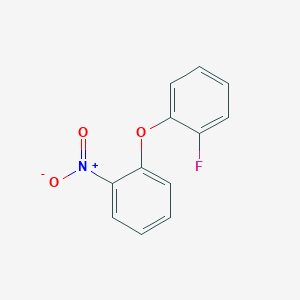

2-Fluorophenyl 2-nitrophenyl ether

Vue d'ensemble

Description

2-Fluorophenyl 2-nitrophenyl ether, also known as 2-Fluoronitrobenzene, is a chemical compound with the molecular formula C6H4FNO2. It is a colorless, volatile liquid with a sweet odor and is used in the synthesis of many different compounds. It is also used as an intermediate in the production of pharmaceuticals and other chemicals, and as a solvent for a variety of organic compounds.

Applications De Recherche Scientifique

Biochemical Photoprobes

2-Fluorophenyl 2-nitrophenyl ether has been studied for its potential as a biochemical photoprobe. Pleixats et al. (1989) explored its nucleophilic photosubstitution with various amines, suggesting its utility in this field due to its thermal stability and quantum yield values in photoreactions (Pleixats et al., 1989). Marquet et al. (1993) also indicated its suitability as a biochemical photoprobe, especially for proteins with multiple nucleophiles, due to its photoreactivity (Marquet et al., 1993).

Chemical Synthesis and Reactions

In chemical synthesis, the compound exhibits notable solvent dependence in its reactions, as demonstrated by Barili et al. (1974) in their study on the reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether complex (Barili et al., 1974). Jelenc et al. (1978) proposed 4-nitrophenyl ethers, including 2-fluorophenyl 2-nitrophenyl ether, as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their reactivity under irradiation (Jelenc et al., 1978).

Soil and Environmental Studies

In environmental sciences, particularly in soil studies, the compound has been examined for its degradation behavior. Eastin (1971) investigated the degradation of fluorodifen (a related compound) in peanut seedling roots, which has implications for understanding the environmental impact of such compounds (Eastin, 1971). Tewfik and Hamdi (1975) studied the metabolism of fluorodifen by soil microorganisms, providing insights into the ecological interactions of such chemicals (Tewfik & Hamdi, 1975).

Sensor Development

Zdrachek et al. (2015) explored the use of 2-fluorophenyl 2-nitrophenyl ether in developing H+-selective microelectrodes for corrosion studies, demonstrating its application in sensor technology (Zdrachek et al., 2015).

Propriétés

IUPAC Name |

1-(2-fluorophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZDYNSMGNIZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenyl 2-nitrophenyl ether | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)

![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)